molecular formula C11H14BrNO2 B8480655 Methyl 4-bromo-2-(isopropylamino)benzoate CAS No. 855481-85-5

Methyl 4-bromo-2-(isopropylamino)benzoate

Cat. No. B8480655
M. Wt: 272.14 g/mol
InChI Key: NFEWHZWWMFPULE-UHFFFAOYSA-N
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Patent
US07417060B2

Procedure details

To a suspension of 4-bromo-2-(isopropylamino)benzoic acid (448 mg) and potassium carbonate (480 mg) in N,N-dimethylformamide (9 ml) was added methyl iodide (162 μl) at room temperature and the mixture was stirred at the same temperature for 1 hour. To the mixture was added water (20 ml) and extracted with mixed solvent (hexane/ethyl acetate=1/1). The organic layer was washed with brine, dried over magnesium sulfate and evaporated to give methyl 4-bromo-2-(isopropylamino)benzoate (443 mg).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([NH:11][CH:12]([CH3:14])[CH3:13])[CH:3]=1.[C:15](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:15])=[O:7])=[C:4]([NH:11][CH:12]([CH3:14])[CH3:13])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
448 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)NC(C)C
Name
Quantity
480 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
162 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with mixed solvent (hexane/ethyl acetate=1/1)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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